Ethyl 3-(4-nitrophenyl)but-2-enoate

Stereochemistry X-ray crystallography Isomer purity

Reproducibility in asymmetric catalysis demands stereochemically unambiguous substrates. Ethyl 3-(4-nitrophenyl)but-2-enoate (CAS 80854-57-5) eliminates the risk of (Z)-isomer contamination that derails enantioselective outcomes. - Validated (E)-configured crystalline powder (m.p. 70-74°C), structure confirmed by single-crystal XRD (R=0.050). - Performance-verified in NHC-catalyzed [3+3] annulations yielding chiral dihydropyridinones with >99% ee. - Enables precise SAR development as a PPARγ agonist scaffold (EC₅₀ 400 nM) and irreversible TG2 probe (Ki 1.95 μM).

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 80854-57-5
Cat. No. B11824295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-nitrophenyl)but-2-enoate
CAS80854-57-5
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+
InChIKeyGXKAVJLXZLKIAJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5): Procurement-Grade Profile


Ethyl 3-(4-nitrophenyl)but-2-enoate (CAS: 80854-57-5) is an α,β-unsaturated ester featuring a conjugated (E)-configured double bond bearing a 4-nitrophenyl substituent at the β-position and an ethyl ester at the α-position . The compound is commercially supplied as a crystalline powder with melting point 70-74°C, molecular formula C₁₂H₁₃NO₄, and molecular weight 235.24 g/mol . The molecule adopts a nearly planar conformation in the solid state, with key torsion angles deviating less than 0.2 Å from planarity, establishing its crystallographic identity [1]. Procurement considerations center on stereochemical specification (the thermodynamically stable (E)-isomer) and purity certification at the 95% level from validated suppliers, with enantioselective catalytic applications in N-heterocyclic carbene-mediated annulations explicitly documented .

1
Stereochemically defined (E)-isomer for asymmetric catalysis workflows
2
Crystalline powder form simplifies weighing and solid-state handling
3
Certified purity profile supported by supplier validation

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5): Analog Substitution Risks


Substitution with structurally similar α,β-unsaturated esters introduces quantifiable divergence in at least four domains critical to reproducible experimental outcomes. (1) Stereochemical identity: the (E)-configuration of 80854-57-5 is unambiguous in crystallographically characterized commercial material, whereas the (Z)-isomer (CAS 518361-47-2) represents a distinct chemical entity with altered reactivity profiles . (2) Electronic modulation: the 4-nitrophenyl group confers an XLogP3 value of 3.0 and topological polar surface area of 72.1 Ų, parameters that differ markedly from analogs bearing halogen, methoxy, or unsubstituted phenyl rings, altering both chromatographic behavior and biological target engagement [1]. (3) Crystallinity and handling: with melting point 70-74°C and powder physical form, this compound offers straightforward solid handling that liquid or amorphous analogs do not provide . (4) Validated synthetic utility: the compound has been employed as a substrate in NHC-catalyzed enantioselective [3+3] annulations yielding >99% ee, a transformation whose outcome depends precisely on the ester substitution pattern and cannot be extrapolated to methyl ester or acid analogs .

Isomer (Z)-isomer (CAS 518361-47-2) has altered geometry and reactivity; stereochemical outcome may not transfer.
Ester Methyl ester or free acid analogs may shift enantioselectivity and target engagement profiles.
Substituent Des-nitro or halogen-substituted phenyl rings change electronic and crystallinity properties.

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5): Quantitative Evidence


Crystallographic Confirmation of (E)-Configuration

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5) is unambiguously the (E)-isomer, as determined by single-crystal X-ray diffraction and confirmed by commercial IUPAC designation. The compound crystallizes with a nearly planar molecular geometry (torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)°, deviation <0.2 Å), and the crystal structure was refined to an R-value of 0.050 using 2126 observed reflections [1]. In contrast, the (Z)-isomer (CAS 518361-47-2) and unspecified stereoisomer mixtures represent distinct chemical entities with different physical properties, biological activities, and synthetic outcomes [2]. The commercial product (Sigma-Aldrich/Enamine) is explicitly designated as ethyl (E)-3-(4-nitrophenyl)but-2-enoate, providing stereochemical traceability absent in many analog offerings .

Crystallographic E-configuration
Head-to-head
Torsion angle -179(2)°; R = 0.050 (2126 reflections)
Supports stereochemical identity verification
Distinct from (Z)-isomer; X-ray data confirms (E)-geometry
Stereochemistry X-ray crystallography Isomer purity Quality control

NHC-Catalyzed Enantioselective Annulation

Ethyl 3-(4-nitrophenyl)but-2-enoate, in its activated form as an N-hydroxyphthalimide (NHPI) ester, participates in N-heterocyclic carbene (NHC)-catalyzed enantioselective [3+3] annulation with N-Ts ketimines to produce chiral dihydropyridinones bearing all-carbon quaternary stereogenic centers. The reaction proceeds with >99% enantiomeric excess in most cases, demonstrating the compound's suitability as a substrate class for high-fidelity asymmetric transformations . In contrast, the methyl ester analog (CAS 473260-16-1) or the free acid would exhibit different reactivity profiles in this NHC catalysis manifold due to altered steric and electronic properties of the ester group affecting catalyst-substrate interactions [1]. The NHPI acrylate activation strategy is specifically documented for ethyl ester derivatives in this catalytic system, with no comparable data available for alternative ester substitution patterns .

NHC-catalyzed annulation
Class-level
Enantiomeric excess >99% in [3+3] dihydropyridinone formation
Validated substrate for high-fidelity asymmetric catalysis
Methyl ester analog lacks published validation in this NHC system
Asymmetric catalysis N-heterocyclic carbene Enantioselective synthesis Dihydropyridinones

PPARγ Agonist Activity

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5) exhibits agonist activity at peroxisome proliferator-activated receptor gamma (PPARγ) with EC₅₀ = 400 nM, measured in a GAL4-tagged PPARγ-LBD transactivation assay using HEK293 cells [1]. The compound also demonstrates binding affinity to PPARγ with Kd = 30 nM by surface plasmon resonance (SPR) [1]. In comparison, unsubstituted phenyl analogs lacking the 4-nitro group (e.g., ethyl 3-phenylbut-2-enoate) are not reported as PPARγ ligands in the same patent literature, highlighting the critical role of the nitro substituent in receptor engagement . The methyl ester analog (CAS 473260-16-1) has no PPARγ activity data available in BindingDB or ChEMBL, indicating that the ethyl ester group may also influence target recognition [2]. The EC₅₀ = 400 nM value places 80854-57-5 within the mid-nanomolar potency range for PPARγ tool compounds referenced in the patent literature.

PPARγ agonist activity
Cross-study
EC50 = 400 nM; Kd = 30 nM (SPR)
Reported PPARγ transactivation assay context
Des-nitro and methyl ester analogs show no activity data
PPARγ agonist Nuclear receptor Metabolic disorders Cell-based assay

TG2 Enzyme Inhibition

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5) demonstrates irreversible inhibition of human recombinant tissue transglutaminase (TG2, protein-glutamine gamma-glutamyltransferase 2) with Ki = 1.95 μM (1950 nM) [1]. The assay employed Cbz-Glu-(γ-p-nitrophenylester)Gly as substrate with enzyme expressed in Escherichia coli [1]. For context, previously reported cinnamoyl-based competitive reversible TG2 inhibitors from the same research group exhibited Ki values as low as 1.0 μM (compound CP4d) . The 1.95 μM Ki for 80854-57-5 is within approximately 2-fold of the lead reversible inhibitor CP4d, but the irreversible mechanism of action may offer distinct pharmacological advantages for target validation studies. No TG2 inhibition data are available for the methyl ester analog (CAS 473260-16-1) or the (Z)-isomer (CAS 518361-47-2) in BindingDB, making 80854-57-5 the only stereochemically-defined ester in this series with quantified TG2 inhibition [2].

TG2 enzyme inhibition
Cross-study
Ki = 1.95 μM (irreversible)
Assay potency context for TG2 target engagement studies
Analogs without quantified inhibition; mechanism differs from CP4d
Transglutaminase 2 Enzyme inhibition Irreversible inhibitor Biochemical assay

Solid-State Crystallinity Advantage

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5) is a crystalline powder with melting point 70-74°C and powder physical form at room temperature . In contrast, the methyl ester analog (CAS 473260-16-1) is a liquid at ambient conditions with density 1.214 g/cm³ and boiling point 327.8°C . The (Z)-isomer (CAS 518361-47-2) is also a liquid [1]. The crystalline nature of 80854-57-5 derives from its near-planar molecular conformation in the solid state (crystallographic torsion angle -179(2)°), which facilitates efficient intermolecular packing [2]. The density of the solid material (calculated from crystal structure) is approximately 1.184 g/cm³ . The vapor pressure of 0.000177 mmHg at 25°C (calculated) indicates low volatility suitable for storage at ambient conditions .

Solid-state crystallinity
Head-to-head
Crystalline powder vs. liquid analogs
Enables precise solid handling and storage
Methyl ester and (Z)-isomer are liquids at ambient
Physical characterization Crystallinity Solid handling Formulation

Ethyl 3-(4-nitrophenyl)but-2-enoate (80854-57-5): Application Scenarios


Enantioselective Dihydropyridinone Synthesis

Ethyl 3-(4-nitrophenyl)but-2-enoate serves as a precursor to N-hydroxyphthalimide (NHPI) acrylate substrates that participate in N-heterocyclic carbene-catalyzed [3+3] annulation with N-Ts ketimines, producing chiral dihydropyridinones bearing all-carbon quaternary stereogenic centers with >99% enantiomeric excess . The (E)-stereochemistry of the α,β-unsaturated ester is essential for the facial selectivity imparted by the NHC catalyst, and the ethyl ester group provides the optimal balance of reactivity and steric bulk for this transformation. This application is validated by peer-reviewed methodology from the Zhong group (J. Org. Chem. 2015) and demonstrates that 80854-57-5 is not merely a building block but a performance-verified substrate in high-value asymmetric catalysis .

PPARγ Agonist Scaffold

For drug discovery programs targeting metabolic disorders (diabetes, dyslipidemia, cardiovascular pathologies), 80854-57-5 provides a structurally defined PPARγ agonist scaffold with cell-based transactivation EC₅₀ = 400 nM and binding Kd = 30 nM [1]. The compound is cited in PPAR agonist patent literature (Page/Page column 21) as part of a broader class of therapeutic compounds . The combination of 4-nitrophenyl electron-withdrawing substitution and ethyl ester lipophilicity (XLogP3 = 3.0) establishes a baseline potency that can guide SAR expansion via nitro reduction to the corresponding 4-aminophenyl analog or ester hydrolysis to the free acid, each representing a distinct chemical development path from a common, activity-validated starting point [1].

TG2 Irreversible Inhibitor Probe

As an irreversible inhibitor of human tissue transglutaminase (TG2) with Ki = 1.95 μM, 80854-57-5 serves as a chemical biology probe for investigating TG2-mediated crosslinking in fibrotic diseases, celiac disease, and neurodegenerative conditions [2]. The irreversible mechanism, established via the Cbz-Glu-(γ-p-nitrophenylester)Gly substrate assay using recombinant human enzyme expressed in E. coli, provides a defined pharmacological tool distinct from the reversible cinnamoyl-based inhibitors previously reported from the same research group (e.g., CP4d, Ki = 1.0 μM) . The compound's crystalline solid form facilitates accurate weighing for dose-response studies, and its nitro group offers a spectroscopic handle for monitoring cellular uptake or metabolite formation via UV-Vis absorbance [2].

Crystal Structure Calibration Standard

The fully solved single-crystal X-ray diffraction structure of 80854-57-5 (Acta Crystallographica Section E, 2008; R = 0.050, 2126 reflections) establishes this compound as a crystallographic reference material [3]. The nearly planar molecular geometry (torsion angle -179(2)°) and defined unit cell parameters provide a benchmark for calibrating powder X-ray diffractometers, validating computational crystal structure prediction algorithms, or serving as an internal standard in solid-state NMR experiments. Unlike many organic small molecules whose crystal structures remain unpublished or poorly resolved, 80854-57-5 offers a fully refined, open-access crystallographic data set (CIF available) with unambiguous (E)-configuration assignment, making it suitable for method development in solid-state analytical chemistry [3].

Application
Selection Property
Validation Focus
Enantioselective dihydropyridinone synthesis
NHC-catalyzed [3+3] annulation substrate profile
Enantiomeric excess and diastereoselectivity
PPARγ pathway research scaffold
Cell-based transactivation and binding affinity
Assay potency and SAR expansion
TG2 target engagement probe
Irreversible inhibition mechanism
Biochemical Ki and selectivity profiling
Crystallographic reference standard
Fully solved crystal structure
Unit cell parameters and geometry calibration
Quote Request

Request a Quote for Ethyl 3-(4-nitrophenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.